![molecular formula C10H18BrNO3 B13484197 tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . This intermediate then undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc (II) triflate, followed by trapping of the isocyanate derivative to give the desired product .
Industrial Production Methods: The use of palladium-catalyzed cross-coupling reactions and other catalytic processes may be employed to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and carbonyl groups.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products include carboxylic acids and ketones.
Reduction: Alcohols are the primary products.
Substitution: Various substituted carbamates and other derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology: In biological research, it serves as a precursor for the synthesis of pharmacophore elements for the treatment of diseases such as glaucoma and HIV .
Medicine: The compound is investigated for its potential as a CK2 inhibitor, which could be useful in cancer therapy .
Industry: In the industrial sector, it is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate involves the formation of a carbocation intermediate upon cleavage of the tert-butyl group. This intermediate can then undergo various reactions, such as nucleophilic substitution or elimination, depending on the conditions . The molecular targets and pathways involved are primarily related to its reactivity as a carbamate and its ability to form stable intermediates.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the bromine and oxo groups.
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate: A structurally similar compound with a cyclohexyl ring instead of a pentan-2-yl group.
tert-Butyl N-(2-bromoethyl)carbamate: Another similar compound with a shorter carbon chain.
Uniqueness: tert-Butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. The presence of the bromine and oxo groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H18BrNO3 |
|---|---|
Peso molecular |
280.16 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m1/s1 |
Clave InChI |
IKDRGCZVWLDJGF-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CC(=O)CBr)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC(=O)CBr)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


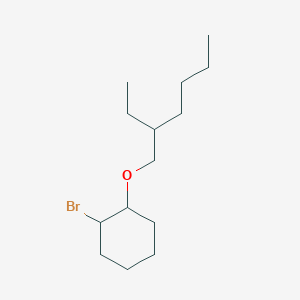

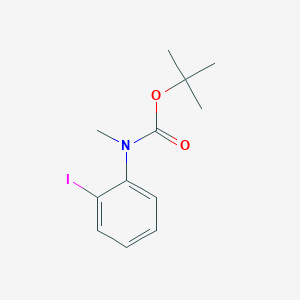
![rac-tert-butyl (1R,4S,5S)-4-chloro-3-oxo-3lambda4-thia-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13484134.png)
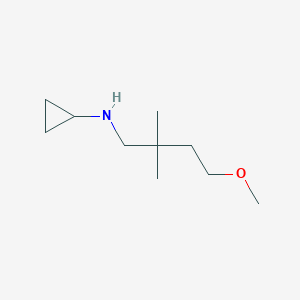
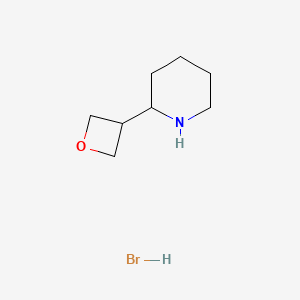
![[(Z)-2-bromo-2-fluoroethenyl]benzene](/img/structure/B13484140.png)
![(5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13484143.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(isopropylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13484148.png)
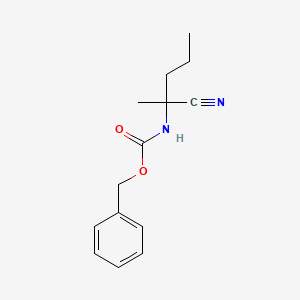
![4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13484154.png)
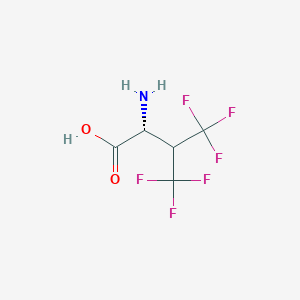
![rac-1-[(1R,4R,5R)-2-oxabicyclo[2.2.1]heptan-5-yl]methanamine](/img/structure/B13484158.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13484163.png)
